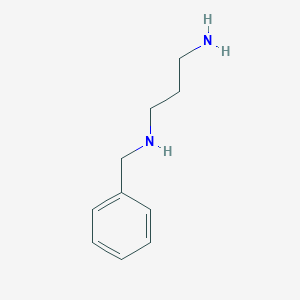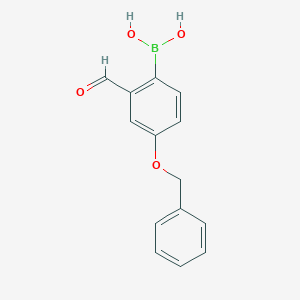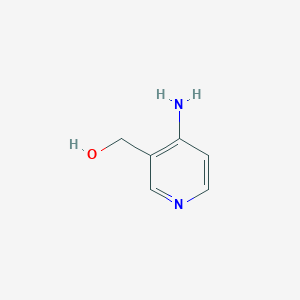
(4-氨基吡啶-3-基)甲醇
描述
(4-Aminopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H8N2O. It is an aminopyridine derivative where a hydroxymethyl group is substituted at the third position of the pyridine ring. This compound is known for its role as a potassium channel blocker, which has significant implications in various biological and chemical processes .
科学研究应用
(4-Aminopyridin-3-yl)methanol is extensively utilized in scientific research due to its versatile properties. Some of its applications include:
Enzyme activity studies: It is used to study the activity of various enzymes.
Biocatalytic reactions: The compound serves as a substrate for biocatalytic reactions, facilitating the exploration of small molecule effects on biological processes.
Synthesis of various compounds: It is used in the synthesis of different chemical compounds for research purposes.
作用机制
Target of Action
The primary target of (4-Aminopyridin-3-yl)methanol is potassium channels . These channels are cell membrane glycoproteins that are selectively permeable to potassium ions . They play a crucial role in maintaining the resting potential, shaping action potentials, and controlling the amount of neurotransmitter release .
Mode of Action
(4-Aminopyridin-3-yl)methanol acts as a potassium channel blocker . It binds to proteins and enzymes, leading to alterations in their structure and function . This interaction results in the inhibition of voltage-gated potassium channels, leading to the elongation of action potentials and heightened release of neurotransmitters .
Biochemical Pathways
The blocking of potassium channels by (4-Aminopyridin-3-yl)methanol affects the neuronal signaling pathways . This results in enhanced neuronal signaling, which can restore axonal conduction after spinal cord injury .
Pharmacokinetics
It’s known that the compound can function as a substrate for biocatalytic reactions , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The result of (4-Aminopyridin-3-yl)methanol’s action is the restoration of axonal conduction after spinal cord injury . By blocking potassium channels and enhancing neuronal signaling, it can potentially mitigate neurological disorders .
生化分析
Biochemical Properties
The biochemical properties of (4-Aminopyridin-3-yl)methanol are intriguing. It has been suggested that this compound binds to proteins and enzymes, leading to alterations in their structure and function . Furthermore, it can function as a substrate for biocatalytic reactions, facilitating the exploration of small molecule effects on biological processes .
Cellular Effects
The effects of (4-Aminopyridin-3-yl)methanol on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of (4-Aminopyridin-3-yl)methanol is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (4-Aminopyridin-3-yl)methanol vary with different dosages in animal models. For instance, it has been used to generate seizures in animal models for the evaluation of antiseizure agents .
Metabolic Pathways
(4-Aminopyridin-3-yl)methanol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (4-Aminopyridin-3-yl)methanol within cells and tissues are complex processes. It could interact with transporters or binding proteins, and could also affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopyridin-3-yl)methanol typically involves multi-step reactions. One common method starts with 4-aminopyridine, which undergoes a series of reactions including:
Triethylamine in dichloromethane: This reaction is carried out at temperatures ranging from 0 to 20°C for about 2.25 hours.
n-Butyllithium in tetrahydrofuran and hexane: This step is performed under an inert atmosphere at -78 to 0°C for 3 hours.
Hydrogen chloride in water: The reaction mixture is refluxed for 8 hours.
Lithium aluminium tetrahydride in tetrahydrofuran: This final step is conducted at 0 to 20°C for 0.5 hours.
Industrial Production Methods
Industrial production methods for (4-Aminopyridin-3-yl)methanol are not extensively documented. the synthesis methods used in laboratories can be scaled up for industrial applications, ensuring the reaction conditions are optimized for larger quantities.
化学反应分析
Types of Reactions
(4-Aminopyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminium hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include substituted pyridines, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
4-Aminopyridine: A parent compound with similar potassium channel blocking properties.
3-Aminopyridine-4-methanol: Another derivative with similar structural features.
4-Amino-3-(hydroxymethyl)pyridine: A compound with a hydroxymethyl group at the third position, similar to (4-Aminopyridin-3-yl)methanol.
Uniqueness
(4-Aminopyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a potassium channel blocker and its versatility in various chemical reactions make it a valuable compound in scientific research .
属性
IUPAC Name |
(4-aminopyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVEYMTVDMSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444916 | |
| Record name | (4-aminopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138116-34-4 | |
| Record name | (4-aminopyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 138116-34-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B111721.png)
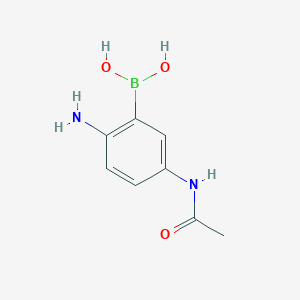
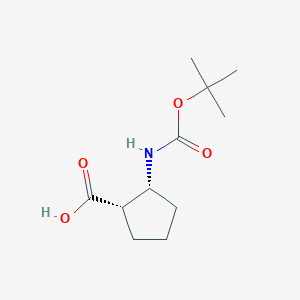
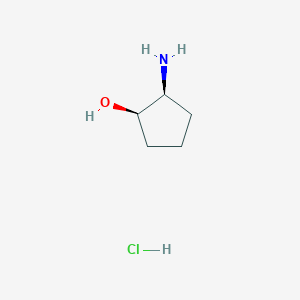
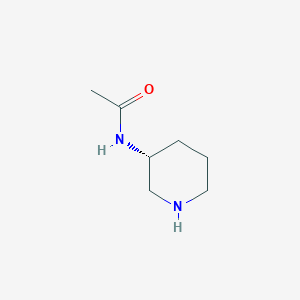
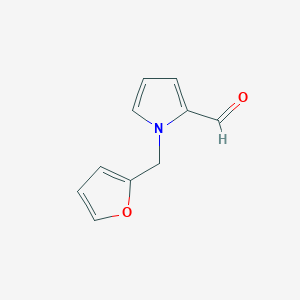

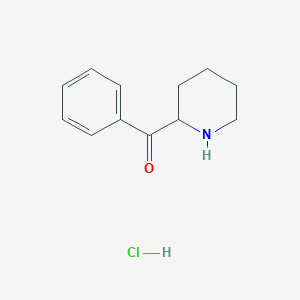

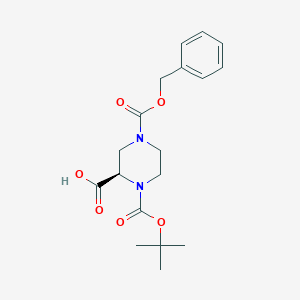
![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)
